molecular formula C12H14F3N3O7 B12064639 5-(N-Trifluoroacetyl)aminomethyluridine

5-(N-Trifluoroacetyl)aminomethyluridine

Cat. No.: B12064639
M. Wt: 369.25 g/mol
InChI Key: MMJXYPONBWYRPB-UHFFFAOYSA-N
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Description

5-(N-Trifluoroacetyl)aminomethyluridine is a ribonucleoside derivative known for its antiviral properties. This compound has garnered attention for its ability to inhibit viral replication, making it a valuable asset in antiviral therapy research, particularly in the study of hepatitis C and other viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-Trifluoroacetyl)aminomethyluridine typically involves the reaction of uridine with trifluoroacetic anhydride and an appropriate amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(N-Trifluoroacetyl)aminomethyluridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with altered functional groups, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

5-(N-Trifluoroacetyl)aminomethyluridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in inhibiting viral replication, making it a potential candidate for antiviral drugs.

    Medicine: Research focuses on its therapeutic potential in treating viral infections such as hepatitis C.

    Industry: It is used in the production of antiviral agents and other pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(N-Trifluoroacetyl)aminomethyluridine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The trifluoroacetyl group enhances the compound’s ability to interfere with the viral polymerase enzyme, preventing the synthesis of viral RNA. This disruption of the viral replication process is crucial for its antiviral activity.

Comparison with Similar Compounds

Similar Compounds

    5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine: Another nucleoside analogue with broad antitumor activity targeting indolent lymphoid malignancies.

    5-(N-Trifluoroacetyl)aminomethylcytidine: Similar in structure but with different biological activities.

Uniqueness

5-(N-Trifluoroacetyl)aminomethyluridine stands out due to its specific antiviral properties and its ability to inhibit viral replication effectively. Its trifluoroacetyl group plays a significant role in enhancing its antiviral activity, making it a unique and valuable compound in antiviral research.

Properties

Molecular Formula

C12H14F3N3O7

Molecular Weight

369.25 g/mol

IUPAC Name

N-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H14F3N3O7/c13-12(14,15)10(23)16-1-4-2-18(11(24)17-8(4)22)9-7(21)6(20)5(3-19)25-9/h2,5-7,9,19-21H,1,3H2,(H,16,23)(H,17,22,24)

InChI Key

MMJXYPONBWYRPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNC(=O)C(F)(F)F

Origin of Product

United States

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